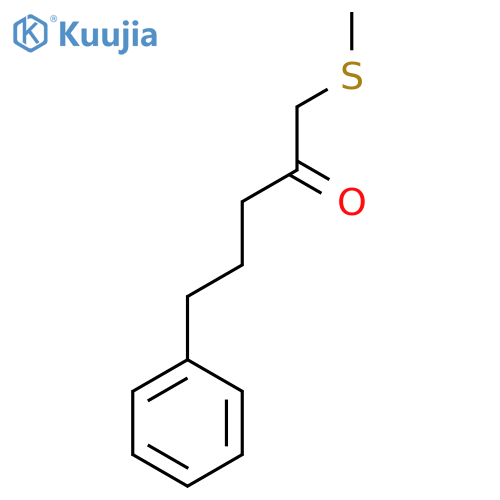Cas no 740812-23-1 (1-(methylsulfanyl)-5-phenylpentan-2-one)

740812-23-1 structure
商品名:1-(methylsulfanyl)-5-phenylpentan-2-one
1-(methylsulfanyl)-5-phenylpentan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(methylsulfanyl)-5-phenylpentan-2-one
- EN300-1124249
- 740812-23-1
- AKOS011987297
-
- インチ: 1S/C12H16OS/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
- InChIKey: HQMZZWXCMAYZSJ-UHFFFAOYSA-N
- ほほえんだ: S(C)CC(CCCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 208.09218630g/mol
- どういたいしつりょう: 208.09218630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-(methylsulfanyl)-5-phenylpentan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124249-0.05g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1124249-1.0g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 1g |
$943.0 | 2023-06-09 | ||
| Enamine | EN300-1124249-10.0g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 10g |
$4052.0 | 2023-06-09 | ||
| Enamine | EN300-1124249-0.5g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1124249-1g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1124249-10g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 10g |
$2393.0 | 2023-10-26 | |
| Enamine | EN300-1124249-0.1g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1124249-5g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 5g |
$1614.0 | 2023-10-26 | |
| Enamine | EN300-1124249-5.0g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 5g |
$2732.0 | 2023-06-09 | ||
| Enamine | EN300-1124249-2.5g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 2.5g |
$1089.0 | 2023-10-26 |
1-(methylsulfanyl)-5-phenylpentan-2-one 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
740812-23-1 (1-(methylsulfanyl)-5-phenylpentan-2-one) 関連製品
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
